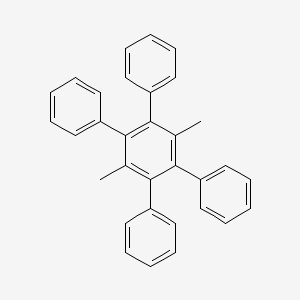

1,4-Dimethyl-2,3,5,6-tetraphenylbenzene

説明

Structure

3D Structure

特性

CAS番号 |

7541-77-7 |

|---|---|

分子式 |

C32H26 |

分子量 |

410.5 g/mol |

IUPAC名 |

1,4-dimethyl-2,3,5,6-tetraphenylbenzene |

InChI |

InChI=1S/C32H26/c1-23-29(25-15-7-3-8-16-25)31(27-19-11-5-12-20-27)24(2)32(28-21-13-6-14-22-28)30(23)26-17-9-4-10-18-26/h3-22H,1-2H3 |

InChIキー |

DALUSGMSSXODQU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

Synthetic Methodologies for 1,4 Dimethyl 2,3,5,6 Tetraphenylbenzene and Analogues

Cycloaddition Reactions in Polyphenylbenzene Synthesis

Cycloaddition reactions are powerful tools for the formation of cyclic compounds, and they play a crucial role in the synthesis of polyphenylbenzenes. wikipedia.orgpageplace.de These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis and a key method for constructing six-membered rings. pageplace.delibretexts.orgyoutube.com In the context of 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene synthesis, a prominent pathway involves the reaction of a substituted cyclopentadienone (the diene) with an alkyne (the dienophile).

A specific and illustrative example is the reaction between 2,5-Dimethyl-3,4-diphenylcyclopentadienone and diphenylacetylene. This reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding carbon monoxide to yield the desired aromatic product, this compound. High temperatures are often required to drive this reaction sequence to completion. mdpi.comumkc.edu

The versatility of the Diels-Alder approach allows for the synthesis of a wide range of polyphenylbenzene analogues by varying the substituents on both the diene and dienophile components. For instance, using different substituted acetylenes as dienophiles can introduce a variety of groups at the 5 and 6 positions of the resulting benzene (B151609) ring.

| Diene | Dienophile | Product |

| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | Diphenylacetylene | This compound |

| Tetraphenylcyclopentadienone (B147504) | Diphenylacetylene | Hexaphenylbenzene (B1630442) mdpi.comumkc.edu |

| Tetraphenylcyclopentadienone | Phenylacetylene | Pentaphenylbenzene mdpi.com |

This table illustrates the versatility of the Diels-Alder reaction in synthesizing various polyphenylbenzenes.

The mechanism of the Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single transition state. youtube.comyoutube.com The reaction is thermally allowed and proceeds with a high degree of stereospecificity. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. youtube.com

In the synthesis of this compound, the cyclopentadienone acts as the diene. While not traditionally considered electron-rich, the reaction is driven to completion by the irreversible loss of carbon monoxide from the initial adduct. The high temperatures required for this reaction reflect the activation energy needed to overcome the steric hindrance between the bulky phenyl and methyl groups during the cycloaddition. chegg.com Mechanistic studies often employ computational methods, such as density functional theory (DFT), to model the transition states and intermediates, providing insights into the reaction energetics and stereochemical outcomes. rsc.org

Aromatic Functionalization Approaches

An alternative strategy to building the substituted benzene ring from scratch is to start with a simpler aromatic core and introduce the desired substituents through various functionalization reactions.

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. mnstate.edu In principle, one could envision the synthesis of this compound by the exhaustive methylation and phenylation of a benzene precursor. However, this approach is fraught with challenges. Friedel-Crafts reactions are notoriously difficult to control, often leading to mixtures of products with varying degrees of substitution and isomeric arrangements. The steric hindrance of the target molecule would make the introduction of the final bulky phenyl groups extremely challenging. Therefore, while a theoretical possibility, direct Friedel-Crafts alkylation is not a practical or efficient method for the synthesis of this specific compound.

Modern cross-coupling reactions offer a more controlled and versatile approach to the synthesis of highly substituted aromatics. researchgate.netrsc.org These methods, often catalyzed by transition metals like palladium, allow for the precise formation of carbon-carbon bonds between an organometallic reagent and an organic halide or triflate.

For the synthesis of analogues of this compound, a plausible strategy would involve a pre-functionalized benzene ring bearing leaving groups (such as bromine or iodine) at the desired positions. For example, a 1,4-dimethyl-2,3,5,6-tetrahalobenzene could serve as a scaffold. Subsequent Suzuki or Stille coupling reactions with phenylboronic acid or phenylstannane, respectively, could then introduce the four phenyl groups.

Suzuki Coupling Example:

1,4-Dimethyl-2,3,5,6-tetrabromobenzene + 4 PhB(OH)₂ --(Pd catalyst, Base)--> this compound

Stille Coupling Example:

1,4-Dimethyl-2,3,5,6-tetrabromobenzene + 4 PhSn(Bu)₃ --(Pd catalyst)--> this compound

These cross-coupling reactions are known for their high functional group tolerance and their ability to form bonds in sterically hindered environments, making them a more viable, albeit potentially lengthy, alternative to cycloaddition methods for certain analogues. researchgate.netrsc.org

| Coupling Reaction | Arylating Agent | Substrate |

| Suzuki-Miyaura | Arylboronic acid | Aryl halide/triflate |

| Stille | Organostannane | Aryl halide/triflate |

This table summarizes key components of Suzuki and Stille cross-coupling reactions.

Optimization of Synthetic Pathways and Yields

The optimization of synthetic pathways for complex molecules like this compound is crucial for achieving practical and scalable production. For the Diels-Alder route, optimization efforts focus on reaction conditions such as temperature, solvent, and reaction time. The use of high-boiling point solvents can facilitate the high temperatures required for the reaction and the extrusion of carbon monoxide. mdpi.com

In the case of cross-coupling methodologies, optimization involves the careful selection of the catalyst, ligands, base, and solvent system. The choice of palladium catalyst and ligand is particularly critical for achieving high yields and turnover numbers, especially when dealing with sterically demanding substrates. The development of highly active and robust catalyst systems is an ongoing area of research.

Ultimately, the choice of synthetic strategy depends on the availability of starting materials, the desired scale of the synthesis, and the specific analogues being targeted. While the Diels-Alder approach offers a more direct route to the core structure, cross-coupling methods provide greater flexibility for introducing a wider variety of substituents in a controlled manner.

Scalability and Efficiency Considerations in Synthesis

The hexadehydro-Diels-Alder (HDDA) reaction represents a more recent and powerful method for generating benzyne (B1209423) intermediates, which can then be trapped to form highly substituted aromatic systems. nih.govnih.gov This reaction involves the cyclization of a triyne to form a benzyne, which can then react with a trapping agent. While this method offers access to complex structures, its application to the specific synthesis of this compound would require the synthesis of a suitably designed triyne precursor, which could be synthetically demanding.

The following tables provide a comparative overview of these synthetic methodologies, highlighting key parameters relevant to their scalability and efficiency.

Table 1: Comparison of Synthetic Methodologies for this compound

| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Diels-Alder Reaction | 3,4-dimethyl-2,5-diphenylcyclopentadienone, Diphenylacetylene | High temperature (e.g., refluxing in high-boiling solvent) | Convergent, atom-economical | High temperatures can lead to side products, potential for low yields |

| Suzuki-Miyaura Coupling | 1,4-Dihalo-2,3,5,6-tetraphenylbenzene, Methylboronic acid (or equivalent) | Pd catalyst, base, organic solvent | High yields, good functional group tolerance | Multi-step synthesis of precursors, cost of catalyst |

| Hexadehydro-Diels-Alder (HDDA) | Specifically designed triyne precursor | Thermal or metal-catalyzed cyclization | Access to highly complex structures | Synthesis of precursor can be complex and low-yielding |

Table 2: Research Findings on the Efficiency of Relevant Synthetic Reactions

| Reaction Type | Reactants | Product | Yield (%) | Scale | Reference |

| Diels-Alder | Tetraphenylcyclopentadienone, Dimethyl acetylenedicarboxylate | Dimethyl tetraphenylphthalate | Not specified | 100 mg | umkc.edu |

| Diels-Alder | Tetraphenylcyclopentadienone, Diphenylacetylene | Hexaphenylbenzene | Not specified | 100 mg | umkc.edu |

| HDDA Reaction | Ketotetrayne 14 | Hexasubstituted benzene derivative 15 | 53 | Not specified | nih.gov |

| Grignard Reaction | 1,4-Dihalonaphthalene, Methyl magnesium halide | 1,4-Dimethylnaphthalene (B47064) | 95.1 | Not specified |

Advanced Structural Elucidation and Topologies of 1,4 Dimethyl 2,3,5,6 Tetraphenylbenzene

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been instrumental in providing a definitive three-dimensional model of 1,4-dimethyl-2,3,5,6-tetraphenylbenzene. This powerful technique allows for the precise determination of atomic positions within the crystal lattice, offering unparalleled insight into the molecule's conformation and the subtle variations in its bonding.

Examination of Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a non-planar conformation, a direct consequence of the significant steric hindrance between the adjacent phenyl and methyl groups attached to the central benzene (B151609) ring. acs.org This steric strain forces the peripheral phenyl rings to twist out of the plane of the central benzene core, adopting a propeller-like arrangement. acs.org The central benzene ring itself may exhibit slight distortions from perfect planarity to accommodate the bulky substituents. The two methyl groups are positioned at the 1 and 4 positions of the central ring.

Bond Length Variations within the Central Benzene Core

Detailed analysis of the crystal structure reveals subtle but significant variations in the bond lengths within the central benzene ring. researchgate.net In an ideal, unsubstituted benzene molecule, all carbon-carbon bonds are of equal length (approximately 1.39 Å). However, in this compound, the steric strain imposed by the substituents can lead to slight elongations of the C-C bonds within the ring. The bonds connecting the phenyl- and methyl-substituted carbon atoms are expected to be slightly longer than the other bonds in the central ring.

| Bond Description | Typical Length (Å) |

| C-C bond in the central benzene ring | ~1.39 - 1.42 |

| C-C bond connecting central ring to phenyl group | ~1.49 - 1.51 |

| C-C bond connecting central ring to methyl group | ~1.51 - 1.53 |

Note: The exact bond lengths can be found in the crystallographic information file (CIF) from detailed structural studies. The table provides typical ranges for such substituted benzenes.

Dihedral Angles Between Core and Peripheral Aromatic Units

The most striking feature of the molecular geometry is the large dihedral angles between the plane of the central benzene ring and the planes of the four peripheral phenyl rings. These angles are a direct measure of the degree of twisting due to steric repulsion. The phenyl groups are tilted significantly with respect to the central ring, with reported dihedral angles often exceeding 60 degrees. acs.org This non-planar arrangement has profound implications for the molecule's electronic properties, as it limits the extent of π-conjugation between the central and peripheral aromatic systems. acs.org

| Dihedral Angle Description | Typical Angle (°) |

| Central Benzene Ring and Peripheral Phenyl Ring | 60 - 80 |

Note: The specific values for the dihedral angles are determined from the single crystal X-ray diffraction data.

Polymorphism and Crystallization Phenomena

The way in which molecules of this compound pack together in the solid state is a complex phenomenon influenced by a variety of factors. This can lead to the formation of different crystal structures, or polymorphs, each with its own unique set of physical properties.

Identification and Characterization of Polymorphic Forms

The existence of multiple polymorphic forms for this compound has been investigated. researchgate.net Polymorphs are different crystalline arrangements of the same molecule. These different packing arrangements can arise from variations in crystallization conditions such as the solvent used, the rate of cooling, and the presence of impurities. Each polymorph will have a distinct crystal lattice and may exhibit different melting points, solubilities, and stabilities. The characterization of these forms is typically carried out using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Factors Influencing Crystal Packing and Morphology

The crystal packing of this compound is primarily governed by weak intermolecular interactions, such as van der Waals forces and C-H···π interactions. acs.org The propeller-like shape of the molecule prevents efficient π-π stacking, which is a common packing motif in planar aromatic compounds. acs.org Instead, the molecules tend to pack in a way that minimizes steric clashes while maximizing favorable van der Waals contacts. acs.org

The crystallization process itself plays a crucial role in determining the final crystal morphology. The choice of solvent can influence the conformation of the molecule in solution and, consequently, the way it incorporates into the growing crystal lattice. The rate of crystallization can also affect the degree of order within the crystal and whether a metastable or thermodynamically stable polymorph is formed. Studies have shown that these types of highly substituted benzenes tend to crystallize in sheet-like structures. acs.org

Structural Comparisons with Related Polyphenylated Benzene Derivatives

A comparative analysis with structurally related molecules provides valuable insights into the influence of substituent changes on the molecular architecture. Hexamethylbenzene (B147005) and hexaphenylbenzene (B1630442) serve as excellent benchmarks.

Hexamethylbenzene (C₆(CH₃)₆) , with six methyl groups, maintains a planar central benzene ring, a fact that was historically significant in confirming the structure of benzene. wikiwand.com The methyl groups, while exhibiting free rotation at higher temperatures, adopt a specific orientation in the crystalline state.

Hexaphenylbenzene (C₆(Ph)₆) , on the other hand, is a classic example of a sterically congested molecule. Its crystal structure reveals a propeller-like arrangement of the six phenyl rings, which are significantly twisted out of the plane of the central benzene ring. wikipedia.org This twisting is a direct consequence of the steric hindrance between the adjacent phenyl groups.

The table below presents a comparison of key structural parameters for these related compounds, with predicted values for this compound.

| Compound | Substituents | Central Ring | Phenyl Ring Torsion Angle (°) | Intermolecular Interactions |

| Hexamethylbenzene | 6 x Methyl | Planar wikiwand.com | N/A | C-H···π, van der Waals |

| Hexaphenylbenzene | 6 x Phenyl | Planar wikipedia.org | ~65 wikipedia.org | C-H···π, π-π stacking |

| This compound | 4 x Phenyl, 2 x Methyl | Planar (Predicted) | Predicted to be significant, but potentially different from hexaphenylbenzene | C-H···π, van der Waals (Predicted) |

Data for Hexamethylbenzene and Hexaphenylbenzene is from experimental sources. Data for this compound is predicted based on structural analysis of related compounds.

Conclusion

Density Functional Theory (DFT) Calculations for Structural Optimization

Computational chemistry provides essential tools for understanding the three-dimensional structure of complex molecules like this compound. Density Functional Theory (DFT) is a preferred method for performing geometry optimization due to its balance of accuracy and computational cost, especially for large organic systems. inpressco.comreddit.com

For a molecule of this size and complexity, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set like 6-31G(d) or 6-311G(d,p). researchgate.netnih.gov These calculations systematically adjust the positions of all atoms to find the lowest energy conformation, or the optimized geometry.

Due to severe steric hindrance between the adjacent phenyl groups and the methyl groups, a planar conformation is impossible. The four phenyl rings are forced to twist out of the plane of the central benzene (B151609) ring, adopting a "propeller-like" arrangement. The methyl groups also influence the final geometry. DFT calculations are crucial for precisely determining the dihedral angles of these twisted phenyl rings and the resulting bond lengths and angles throughout the molecule. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Optimization (Note: These are representative values based on calculations of structurally similar compounds.)

| Parameter | Description | Predicted Value |

| C-C (central ring) | Average bond length in the central benzene ring | ~ 1.40 Å |

| C-C (phenyl-central) | Bond length between a phenyl substituent and the central ring | ~ 1.50 Å |

| C-C (methyl-central) | Bond length between a methyl group and the central ring | ~ 1.51 Å |

| ∠ C-C-C (central ring) | Average internal bond angle in the central ring | ~ 120.0° |

| τ (C-C-C-C) | Dihedral (twist) angle of the phenyl rings relative to the central ring | ~ 50° - 70° |

Elucidation of Electronic Structures and Molecular Orbitals

DFT calculations are also employed to elucidate the electronic properties of this compound by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical reactivity, kinetic stability, and electronic absorption characteristics.

In a planar aromatic system, p-orbitals on adjacent atoms overlap effectively, leading to extensive π-conjugation. However, in non-planar systems like this compound, the significant twisting of the peripheral phenyl rings severely disrupts this traditional through-bond conjugation. The overlap between the p-orbitals of the central ring and the phenyl substituents is greatly diminished.

Despite this, electronic communication can still occur through space. This "through-space conjugation" or "homoconjugation" involves interactions between the π-systems of the sterically crowded, non-bonded phenyl rings. piquemalresearch.com Computational analysis of the molecular orbitals can visualize these pathways, showing how the HOMO and LUMO are distributed across the molecule, often encompassing multiple, non-coplanar phenyl rings.

Mechanistic Studies of Reaction Pathways

The synthesis of highly substituted benzene derivatives often proceeds via a Diels-Alder cycloaddition reaction. umkc.edu For this compound, a plausible and commonly modeled pathway involves the reaction of a substituted cyclopentadienone with an alkyne.

The most likely synthesis route involves the [4+2] Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) (the diene) and 2-butyne (dimethylacetylene, the dienophile). umkc.eduyoutube.com This reaction is followed by a retro-Diels-Alder reaction where a molecule of carbon monoxide (CO) is expelled, leading to the formation of the stable aromatic ring.

Computational models can map the entire reaction coordinate, identifying the structures of the reactants, the transient Diels-Alder adduct, the transition states for both the cycloaddition and the CO extrusion, and the final product. nih.govnih.gov These models confirm that the reaction proceeds through a concerted, though often asynchronous, transition state typical of Diels-Alder reactions.

Theoretical calculations provide quantitative data on the thermodynamics and kinetics of the synthesis. Diels-Alder reactions are typically exothermic, meaning the products are energetically more stable than the reactants. msu.edu The irreversible loss of gaseous carbon monoxide provides a strong thermodynamic driving force for the reaction, ensuring a high yield of the final aromatic product. umkc.edu

Table 2: Representative Reaction Energetics for the Synthesis of this compound (Note: Values are illustrative and based on analogous Diels-Alder reactions.)

| Parameter | Description | Predicted Value (kcal/mol) |

| Ea (Cycloaddition) | Activation energy for the initial Diels-Alder step | +20 to +30 |

| ΔH (Cycloaddition) | Enthalpy change for the formation of the adduct | -10 to -15 |

| Ea (CO Extrusion) | Activation energy for the loss of carbon monoxide | +15 to +25 |

| ΔH (Overall) | Overall enthalpy change for the complete reaction | -25 to -40 |

Non-Covalent Interaction Analysis (e.g., C-H···π Interactions)

In such a sterically congested molecule, non-covalent interactions (NCIs) play a critical role in stabilizing the three-dimensional structure. The most significant of these are intramolecular C-H···π interactions. nih.gov These occur when a hydrogen atom attached to a carbon (the C-H donor) interacts favorably with the electron-rich face of a nearby aromatic ring (the π acceptor).

Computational tools like Non-Covalent Interaction (NCI) plot analysis can be used to visualize these weak interactions. piquemalresearch.com NCI plots are based on the electron density and its derivatives, generating 3D maps that highlight regions of stabilizing van der Waals and C-H···π interactions in green or blue, distinguishing them from repulsive steric clashes shown in red.

Table 3: Characteristics of Intramolecular C-H···π Interactions (Note: Values are typical for such interactions in sterically crowded aromatic systems.)

| Interaction Type | Donor | Acceptor | H···π Distance (Å) | C-H···π Angle (°) |

| Phenyl-Phenyl | Ortho C-H of Phenyl Ring | π-face of adjacent Phenyl Ring | ~2.7 - 2.9 | ~130 - 150 |

| Methyl-Phenyl | C-H of Methyl Group | π-face of adjacent Phenyl Ring | ~2.8 - 3.1 | ~120 - 140 |

No Publicly Available Research Found on the Computational Chemistry of this compound

The searches for computational and theoretical data on this compound did not yield any relevant results. While studies on related tetraphenylbenzene derivatives exist, information on the unique structural and electronic properties imparted by the 1,4-dimethyl substitution pattern appears to be absent from the public scientific record.

Consequently, it is not possible to provide an article on "Computational Chemistry and Theoretical Studies of this compound" with a focus on "Predictive Modeling for Derivatives and Functionalization" as the foundational research for such a piece is not available.

Mentioned Compounds

Design and Synthesis of 1,4 Dimethyl 2,3,5,6 Tetraphenylbenzene Derivatives

Strategies for Peripheral Phenyl Ring Functionalization

The primary method for synthesizing the 1,4-dimethyl-2,3,5,6-tetraphenylbenzene core involves the Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) (tetracyclone) and a suitable dienophile, followed by a decarbonylation or other aromatization step. libretexts.org Consequently, the most effective strategy for functionalizing the peripheral phenyl rings is to use a substituted tetraphenylcyclopentadienone in the initial cycloaddition reaction.

The introduction of functional groups on the peripheral phenyl rings is dictated by the principles of the Diels-Alder reaction. libretexts.orgmasterorganicchemistry.com The rate and efficiency of this [4+2] cycloaddition are enhanced by the presence of electron-donating groups on the diene (the tetraphenylcyclopentadienone) and electron-withdrawing groups on the dienophile. chemistrysteps.comyoutube.com

To synthesize derivatives of this compound with specific electronic properties, one would start with a modified tetraphenylcyclopentadienone. For example, to introduce electron-donating groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) onto the peripheral phenyls, one would need to synthesize the corresponding substituted tetraphenylcyclopentadienone. Conversely, for electron-withdrawing groups like nitro (-NO₂) or cyano (-CN), the appropriately substituted tetracyclone would be the required starting material.

The general synthetic approach is outlined below:

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Intermediate Product | Final Product | Functionalization |

| Substituted Tetraphenylcyclopentadienone | 2,3-Dimethyl-2,3-butadiene | Substituted Dihydrobenzene Derivative | Functionalized this compound | Achieved on peripheral phenyl rings |

| Tetraphenylcyclopentadienone | Functionalized 2,3-Dimethyl-2,3-butadiene | Dihydrobenzene with functionalized methyl groups | This compound with functionalized methyl groups | Not on peripheral rings |

This table illustrates the general synthetic strategy for functionalizing the peripheral phenyl rings of this compound.

The conformation of this compound and its derivatives is largely governed by steric hindrance. The central benzene (B151609) ring and the four peripheral phenyl rings are not coplanar. The phenyl rings are twisted out of the plane of the central ring, adopting a propeller-like arrangement to minimize steric clashes.

The introduction of substituents on the peripheral phenyl rings can further influence the dihedral angles between the rings. Generally, bulky substituents will increase the dihedral angle to alleviate steric strain. This is analogous to observations in other polysubstituted aromatic systems. For instance, in 2,3,5,6-tetrafluoro-1,4-di-4-pyridylbenzene, the dihedral angle between the central benzene ring and the pyridine (B92270) rings is a significant 50.47°. researchgate.net In disubstituted cyclohexanes, substituents strongly prefer equatorial positions to minimize 1,3-diaxial interactions, a principle that highlights the importance of steric avoidance in determining molecular conformation. libretexts.orglibretexts.org

| Compound System | Substituents | Observed/Predicted Conformational Change | Reference |

| This compound | None | Propeller-like conformation of phenyl rings | General Knowledge |

| Substituted this compound | Bulky groups (e.g., -C(CH₃)₃) | Increased dihedral angles between central and peripheral rings | Analogous Systems |

| Substituted this compound | Small groups (e.g., -F, -H) | Smaller dihedral angles compared to bulkier groups | Analogous Systems |

| 2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene | Fluorine, Pyridyl | Dihedral angle of 50.47° between rings researchgate.net | researchgate.net |

This table summarizes the expected influence of substituents on the conformation of the this compound core based on established principles and data from analogous molecules.

Incorporation into Extended Aromatic Systems

The rigid and well-defined three-dimensional structure of the this compound core makes it an excellent candidate for inclusion in larger, extended aromatic systems such as polymers and macrocycles. The methyl groups at the 1 and 4 positions can be functionalized to serve as connection points for polymerization or macrocyclization reactions.

For instance, oxidation of the methyl groups to carboxylic acids would provide reactive sites for forming polyesters or polyamides. Alternatively, halogenation of the methyl groups would yield precursors for coupling reactions. The synthesis of macrocycles containing terphenyl units has been demonstrated through methods such as etheroxime connections under high dilution conditions, a strategy that could be adapted for the target molecule. lew.ro The synthesis of poly(2,6-dimethyl-1,4-phenylene ether) through oxidative polymerization of 2,6-dimethylphenol (B121312) showcases a relevant industrial process for creating polymers from substituted aromatic monomers. researchgate.netresearchgate.net

Synthetic Routes to Complex Architectures Utilizing the this compound Core

The synthesis of complex architectures based on the this compound core leverages its pre-organized, propeller-like shape. This scaffold can be used to create molecules with defined cavities and shapes, suitable for host-guest chemistry or as components in molecular machines.

One established route to related complex structures involves the synthesis of phosphaferrocene derivatives. This process starts with 1,4-dilithio-1,2,3,4-tetraphenylbutadiene, which is a precursor to the tetraphenyl core, and reacts it with elemental phosphorus to form a phospholide anion. This anion is then reacted with an iron source to build the final organometallic complex. nih.gov A similar strategy could be envisioned where a difunctionalized this compound acts as a ligand for metal centers, leading to coordination polymers or discrete molecular cages.

Supramolecular Assembly and Intermolecular Interactions

Self-Assembly Mechanisms in Crystalline and Solution States

In the absence of strong hydrogen bonding donors or acceptors, the self-assembly of 1,4-dimethyl-2,3,5,6-tetraphenylbenzene in both crystalline and solution states is primarily governed by a delicate balance of weaker intermolecular forces. The propeller-like conformation of the four phenyl rings, a common feature in such sterically crowded molecules, plays a crucial role. researchgate.netnih.gov This conformation minimizes steric hindrance between the adjacent phenyl groups, creating a three-dimensional structure that influences how the molecules approach and interact with each other.

In solution, the self-assembly is likely to be concentration and solvent-dependent. In non-polar solvents, weak van der Waals forces and π-π stacking interactions between the phenyl rings of neighboring molecules could lead to the formation of small, transient aggregates. The presence of the methyl groups introduces additional complexity, potentially influencing the geometry of these aggregates.

Role of Van der Waals Contacts in Solid-State Organization

Van der Waals forces are the primary contributors to the cohesive energy of the solid-state structure of this compound. The large surface area of the molecule, with its numerous carbon and hydrogen atoms, allows for a multitude of these non-specific but collectively significant interactions. The intricate shape of the molecule, with its protruding phenyl and methyl groups, necessitates a complex interlocking arrangement in the crystal to maximize these contacts.

The solid-state organization will be a direct consequence of optimizing these contacts, filling space as efficiently as possible. The phenyl rings of one molecule are expected to nestle into the hollows created by the phenyl rings of adjacent molecules, a common packing motif for substituted aromatic compounds. The methyl groups, while small, will also influence the local packing, potentially creating specific pockets or channels within the crystal structure.

Analysis of C-H···π Interactions in Crystal Packing

C-H···π interactions are a significant directional force in the crystal packing of aromatic molecules. nih.gov In this compound, numerous such interactions are possible. The hydrogen atoms of the phenyl rings and the methyl groups can act as donors, while the electron-rich π-systems of the phenyl rings on neighboring molecules can act as acceptors.

A summary of potential intermolecular interactions is presented in the table below:

| Interacting Groups | Type of Interaction | Significance in Crystal Packing |

| Phenyl Ring ↔ Phenyl Ring | π-π Stacking | Contributes to the stabilization of the crystal lattice, often in an offset or T-shaped arrangement to minimize repulsion. |

| Methyl C-H ↔ Phenyl Ring | C-H···π | Provides directional control over the molecular packing, linking molecules in specific orientations. |

| Phenyl C-H ↔ Phenyl Ring | C-H···π | Creates a complex network of interactions that contributes significantly to the overall lattice energy. |

Host-Guest Chemistry and Inclusion Phenomena

The structure of this compound, with its bulky phenyl groups, may allow it to act as a host molecule in host-guest chemistry. The arrangement of the phenyl rings could create cavities or channels within the crystal lattice that are capable of including small guest molecules. The size and shape of these potential cavities would be determined by the specific packing arrangement of the host molecules.

Polyphenylbenzene dendrimers with tetraphenylbenzene units at their periphery have been shown to possess solution-accessible polar cavities, enabling them to encapsulate and transport guest molecules. beilstein-journals.org By analogy, crystalline this compound might form inclusion compounds with suitable guest molecules, such as solvents used during crystallization. The selectivity for a particular guest would depend on a combination of size, shape, and chemical complementarity. The methyl groups could play a role in defining the entrances to these cavities, potentially acting as "gates" that control guest access.

Supramolecular Isomerism and Network Formation

Supramolecular isomerism refers to the existence of different crystalline structures (polymorphs) from the same molecule, arising from different arrangements of the molecules in the solid state. Given the flexibility of the phenyl ring torsions and the variety of weak intermolecular interactions at play, it is plausible that this compound could exhibit polymorphism. Different crystallization conditions, such as the choice of solvent or the rate of cooling, could lead to different packing arrangements and, consequently, different supramolecular isomers with distinct physical properties.

The interconnected network of van der Waals and C-H···π interactions leads to the formation of a three-dimensional supramolecular network. The nature of this network will define the macroscopic properties of the crystal, such as its melting point, solubility, and mechanical strength. The substitution pattern on the central benzene (B151609) ring dictates the topology of the network. In the case of this compound, the para-disposition of the methyl groups would likely lead to a more linear or sheet-like propagation of certain interactions compared to other isomers. The study of different substituted benzene isomers has shown that the substitution pattern significantly influences the resulting crystal packing and the types of intermolecular interactions that dominate.

Applications in Advanced Materials Science Through Molecular Design

Role as a Core in Organic Electronic Materials

The rational design of efficient HTMs is guided by several key principles aimed at optimizing charge extraction and transport. A stable and suitable molecular core is fundamental to achieving high performance.

Key design considerations for HTMs include:

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the adjacent active layer (e.g., the perovskite in a solar cell) to ensure efficient hole extraction. researchgate.net Tailoring the electron-donating groups on a molecular core can adjust the HOMO levels; for instance, adding an oxygen bridge between phenyl groups can raise the HOMO level, while a carbon-carbon single bond can stabilize it. rsc.org

High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses, HTMs must possess high hole mobility. This is influenced by the molecular structure, which affects the degree of intermolecular π-π stacking and electronic coupling in the solid state.

Good Film-Forming Properties: The ability to form uniform, pinhole-free thin films is crucial for device fabrication and performance. The morphology of the HTM layer can significantly impact the device's photocurrent. researchgate.net

Thermal and Morphological Stability: HTMs should be chemically and thermally stable to ensure long-term operational stability of the device.

The 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene core, with its propeller-like arrangement of phenyl groups, offers a rigid and sterically hindered structure. This inherent rigidity can contribute to morphological stability, while the extended π-conjugation provided by the multiple phenyl rings is a foundational feature for facilitating hole transport. While materials like Spiro-OMeTAD are benchmarks, research continually seeks alternatives with improved properties and lower synthesis costs. mdpi.comelsevierpure.com

The charge transport mechanism in organic semiconductors is profoundly influenced by the molecular structure of the core unit. In HTMs, hole transport occurs through a "hopping" mechanism, where holes jump between adjacent molecules. The efficiency of this process is dependent on the spatial overlap of molecular orbitals and the energetic barrier for hopping.

The core structure of this compound has several conceptual implications for charge transport:

Intermolecular Packing: The bulky, non-planar nature of the tetraphenyl-substituted benzene (B151609) core is expected to hinder close π-π stacking. While strong stacking can enhance mobility along a specific axis, a more isotropic (uniform in all directions) charge transport can be beneficial in amorphous films typically used in devices. The separation between molecules, dictated by the bulky side groups, is a critical parameter for hopping efficiency.

Reorganization Energy: When a molecule changes its charge state (e.g., from neutral to cationic upon accepting a hole), it undergoes geometric relaxation. The energy associated with this relaxation is called the reorganization energy. A lower reorganization energy is desirable as it reduces the energetic barrier for charge hopping. The rigid nature of the this compound framework could potentially lead to a low reorganization energy, thereby facilitating faster charge transport.

Electronic Coupling: The electronic coupling between adjacent molecules determines the ease with which a charge can hop. This is sensitive to the distance and relative orientation of the molecules. The phenyl substituents provide multiple potential pathways for electronic interaction with neighboring molecules, which could be tuned by further functionalization to optimize transport properties.

| Property | Influence of the Core Structure | Desired Outcome for HTMs |

|---|---|---|

| Molecular Rigidity | The fused ring system provides high structural rigidity. | Low reorganization energy, improved morphological stability. |

| Steric Hindrance | Bulky phenyl groups prevent excessive molecular aggregation. | Good film-forming properties, potential for isotropic charge transport. |

| π-Conjugation | Extended conjugation through the central and peripheral phenyl rings. | Foundation for electronic conductivity and hole transport. |

| Solubility | The non-planar structure and methyl groups can enhance solubility in organic solvents. | Facilitates solution-based processing for device fabrication. |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). The ability to tune the structure and function of MOFs by carefully selecting these components makes them promising for a wide range of applications.

To be used as a linker in MOF synthesis, an organic molecule must possess functional groups capable of coordinating to metal centers, such as carboxylates, azolates, or pyridyls. While this compound in its native form lacks these groups, it can be chemically modified to serve as a versatile scaffold. For example, introducing carboxylic acid groups onto the peripheral phenyl rings would transform it into a multidentate carboxylate linker, analogous to linkers like 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. nih.gov

The key attributes of a linker derived from this scaffold would be:

High Connectivity: With four phenyl rings available for functionalization, it can be designed as a linker with multiple coordination points, leading to the formation of robust, highly connected 3D frameworks.

Structural Rigidity and Shape-Persistence: The inherent rigidity of the core would be transferred to the MOF structure, preventing pore collapse upon removal of guest solvent molecules and leading to permanent porosity.

Defined Pore Environment: The bulky, propeller-like shape of the linker would create well-defined pores and cavities within the MOF. The size, shape, and chemical nature of these pores could be systematically tuned by adjusting the length and functionality of the coordinating arms.

MOFs are excellent platforms for catalysis, offering high surface areas and site-isolated active centers. mit.edu A MOF built from a this compound-derived linker could be designed for catalytic applications in several ways:

Incorporation of Catalytic Metal Nodes: The choice of metal cluster (Secondary Building Unit, SBU) is crucial. For instance, using metal ions known for their catalytic activity in oxidation reactions (e.g., Mn, Co, Fe) could create a framework with intrinsic catalytic properties. In MOF-5, the native Zn(II) ions can be partially replaced by Mn(II) through post-synthetic exchange, creating a catalyst for the selective epoxidation of olefins with high selectivity. mit.edunih.gov

Functionalization of the Linker: The linker itself can be a platform for catalysis. The peripheral phenyl groups could be functionalized with catalytic moieties (e.g., amines, phosphines) to create a multifunctional material where the framework provides both active sites and substrate selectivity.

Encapsulation of Metal Nanoparticles: The pores of the MOF can act as nanoreactors to encapsulate metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability. nih.gov The pore size defined by the tetraphenylbenzene-based linkers would be critical in controlling the size and accessibility of the encapsulated nanoparticles.

For olefin epoxidation, a manganese-containing MOF derived from this scaffold could provide isolated Mn active sites within a hydrophobic pore environment, potentially mimicking the active sites of enzymes and promoting high selectivity. For C-H activation, a MOF with open metal sites or functionalized linkers could facilitate the selective transformation of hydrocarbons.

The selective adsorption of gases by MOFs is governed by factors such as pore size, pore shape, and the chemical affinity of the framework surface for specific gas molecules. researchgate.net The design of MOFs for separating gas mixtures like CO₂/CH₄ or C₂H₂/C₂H₄ is an area of intense research. rsc.org

A MOF constructed from a this compound-based linker offers intriguing conceptual possibilities for gas separation:

Tunable Ultramicropores: The interpenetration of multiple frameworks or the specific arrangement of the bulky linkers could lead to the formation of ultramicropores (pores < 7 Å). These small pores are ideal for size-sieving-based separation of gas molecules with small kinetic diameter differences.

Favorable Adsorption Sites: The electron-rich phenyl rings of the linker can act as preferential adsorption sites for certain gas molecules through π-π or C-H/π interactions. For example, the separation of acetylene (B1199291) (C₂H₂) from other hydrocarbons can be enhanced by frameworks that have strong interactions with the π-system of the acetylene molecule. rsc.org

Hydrophobic Pore Environment: The predominantly hydrocarbon nature of the linker would create a hydrophobic internal surface. This could be advantageous for separating non-polar gases from a mixture or for capturing volatile organic compounds (VOCs) from humid gas streams.

By functionalizing the linker with specific chemical groups (e.g., -NH₂, -F), the affinity of the MOF for specific gases like CO₂ could be further enhanced, combining size exclusion with favorable chemical interactions to achieve high selectivity. rsc.org

| Application | Design Strategy | Role of the Linker |

|---|---|---|

| Olefin Epoxidation | Incorporate catalytically active metal nodes (e.g., Mn, Co). | Provides a rigid, porous scaffold to site-isolate active centers and control substrate access. |

| C-H Activation | Create open metal sites or functionalize linkers with activating groups. | Defines the geometry and electronic environment of the catalytic pocket. |

| Gas Separation (e.g., C₂H₂/CH₄) | Engineer ultramicropores and π-rich surfaces. rsc.org | The aromatic phenyl rings act as preferential binding sites for polarizable molecules like acetylene. |

| CO₂ Capture | Functionalize linkers with amine (-NH₂) groups. rsc.org | Introduces specific, strong binding sites for CO₂ to enhance selectivity and uptake capacity. |

Building Block in Polymer Chemistry

The unique structure of this compound, characterized by a fully substituted aromatic core, positions it as a compelling building block in polymer chemistry. The presence of four phenyl substituents imparts significant steric bulk, which can be leveraged to control polymer architecture and properties. Concurrently, the methyl groups offer sites for further functionalization, opening avenues for the creation of diverse polymer structures.

Cycloaddition Polymerization for Polyphenylenes

Polyphenylenes are a class of polymers known for their exceptional thermal stability and chemical resistance. A prominent synthetic route to these materials is through cycloaddition reactions, particularly the Diels-Alder reaction. In this context, while direct polymerization of this compound is not commonly reported, its core structure can be generated in situ during polymerization.

A well-established method involves the reaction of a bis(tetraphenylcyclopentadienone) with a dialkyne. The tetraphenylcyclopentadienone (B147504) acts as the diene, and upon reaction with the alkyne (dienophile), it forms a hexasubstituted benzene ring with the elimination of carbon monoxide. If bifunctional monomers are used, this reaction can proceed in a step-growth manner to yield a polyphenylene chain. For instance, the reaction of tetraphenylcyclopentadienone with various alkynes is known to produce tetraphenylbenzene derivatives. wright.eduresearchgate.netresearchgate.net This fundamental reaction can be extended to polymer synthesis.

The general scheme for such a polymerization would involve a bis(cyclopentadienone) monomer and a diacetylene monomer. The resulting polymer would feature a repeating unit where the this compound moiety is a key structural component.

Table 1: Examples of Diels-Alder Reactions for the Formation of Substituted Benzenes

| Diene | Dienophile | Product | Reference |

| Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Dimethyl 3,4,5,6-tetraphenylphthalate | wright.edu |

| Tetraphenylcyclopentadienone | 1,3,5-Hexatriynes | 1,2-Diethynyl-3,4,5,6-tetraphenylbenzene derivatives | researchgate.net |

| 2,5-Diethoxycarbonyl-3,4-diphenylcyclopentadienone | Various acetylenes | Multifunctional terephthalate (B1205515) derivatives | wright.edu |

This approach allows for the creation of highly aromatic polymer backbones with a high density of phenyl substituents, which is expected to result in polymers with high thermal stability and good solubility in organic solvents due to the disruption of close chain packing by the bulky side groups.

Controlled Polymer Architecture Through this compound Subunits

The architecture of a polymer—its shape, size, and the arrangement of its monomer units—plays a crucial role in determining its macroscopic properties. The incorporation of this compound subunits into a polymer chain can be a powerful tool for controlling this architecture.

The four bulky phenyl groups attached to the central benzene ring create significant steric hindrance. cdnsciencepub.comresearchgate.net This steric bulk can:

Increase Solubility: By preventing close packing of polymer chains, the bulky substituents can disrupt crystallinity and enhance the solubility of the resulting polymers in common organic solvents. This is a significant advantage for the processing and characterization of otherwise rigid and intractable polymers.

Influence Chain Conformation: The steric repulsion between the phenyl groups can force the polymer backbone to adopt a more rigid and extended conformation. This can lead to materials with a high glass transition temperature (Tg) and enhanced mechanical properties.

Create Microporosity: In the solid state, the inefficient packing of polymer chains containing such bulky subunits can lead to the formation of microporous materials. These "polymers of intrinsic microporosity" (PIMs) have potential applications in gas separation and storage.

The influence of substituent bulk on polymer properties is a well-documented phenomenon. For example, in the polymerization of phenyl methacrylates, the size of the substituent on the phenyl ring has been shown to directly affect the ceiling temperature of the polymerization. researchgate.net Similarly, the presence of phenyl substituents in butadiene polymerization has been observed to favor the formation of dimers over high polymers. cdnsciencepub.com

The two methyl groups on the this compound subunit also offer a handle for further synthetic modifications. These groups can be functionalized to introduce polymerizable moieties or other functional groups, allowing for the creation of a wide variety of polymer architectures, including linear, branched, and cross-linked structures.

Precursor for Multifunctional Materials (e.g., Electrochromic Systems)

The highly aromatic and sterically crowded structure of this compound makes it an attractive precursor for the development of multifunctional materials. The extended π-conjugation provided by the multiple phenyl rings is a key feature in materials designed for electronic and optical applications.

Electrochromic materials are substances that change color in response to an applied electrical potential. This property is highly desirable for applications such as smart windows, displays, and sensors. The performance of an electrochromic polymer is largely dependent on the electronic structure of its monomeric units.

While direct studies on electrochromic polymers derived from this compound are not widely available, the characteristics of this compound align well with the design principles for such materials. The tetraphenylbenzene core provides a rigid, electron-rich aromatic system that can be readily oxidized and reduced. The introduction of such a unit into a polymer backbone could lead to materials with:

Multiple Redox States: The extended π-system could stabilize multiple cationic and/or anionic states, leading to a range of different colors upon electrochemical switching.

High Coloration Efficiency: The large number of π-electrons could result in strong absorption bands, leading to high contrast between the different redox states.

Good Stability: The rigid and sterically protected nature of the core unit could enhance the electrochemical and thermal stability of the polymer, leading to longer device lifetimes.

Research on related structures supports this potential. For instance, polymers containing carbazole (B46965) and substituted benzene units have been shown to exhibit promising electrochromic properties. nih.govmdpi.commdpi.comresearchgate.net The incorporation of bulky groups and the tuning of the electronic properties of the aromatic units are key strategies in the design of these materials.

Table 2: Performance of Selected Electrochromic Polymers with Substituted Aromatic Units

| Polymer | Key Monomer Unit | Transmittance Change (ΔT%) | Coloration Efficiency (η) | Switching Time (s) | Reference |

| P(bCmB-co-bTP) | 1,4-bis((9H-carbazol-9-yl)methyl)benzene | 39.56% at 685 nm | 160.5 cm²/C at 685 nm | - | nih.gov |

| P(bCmB-co-bTP)/PEDOT ECD | 1,4-bis((9H-carbazol-9-yl)methyl)benzene | 40.7% at 635 nm | 428.4 cm²/C at 635 nm | - | nih.gov |

| P(tnCz1-bTp2) | 1,3,5-tris(N-carbazolyl)benzene | 48% at 696 nm | - | - | mdpi.com |

Furthermore, porous aromatic frameworks (PAFs) constructed from tetraphenyl-substituted building blocks have been shown to be a versatile platform for multifunctional applications, including catalysis and gas separation. nih.gov This highlights the potential of the this compound scaffold in creating robust, high-surface-area materials with tunable functionality.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Highly Arylated Benzenes

The synthesis of polysubstituted benzenes like 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene has traditionally been dominated by the Diels-Alder reaction. walisongo.ac.idumkc.edu This classic [4+2] cycloaddition, often between a substituted cyclopentadienone and an alkyne, provides a robust route to the core benzene (B151609) structure. walisongo.ac.idumkc.edu However, the future of synthesizing highly arylated benzenes lies in the development of more efficient, atom-economical, and versatile methodologies.

Another promising avenue is the exploration of cascade reactions that can rapidly build molecular complexity from simple precursors. The integration of reactions like the hexadehydro Diels-Alder (HDDA) with other transformations could lead to novel and efficient pathways to these sterically crowded molecules. researchgate.net

A comparative overview of traditional and emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Advantages | Potential for this compound |

| Diels-Alder Reaction | A [4+2] cycloaddition between a diene (e.g., tetraphenylcyclopentadienone) and a dienophile (e.g., a substituted alkyne). walisongo.ac.idumkc.edu | Well-established, reliable for forming the benzene core. walisongo.ac.id | The primary and proven method for its synthesis. |

| Transition-Metal Catalysis | Direct arylation and cross-coupling reactions (e.g., Suzuki, Stille) using catalysts like palladium. researchgate.net | High efficiency, modularity, potential for fewer steps. researchgate.net | High potential for more efficient and versatile syntheses of derivatives. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds to form carbon-carbon or carbon-heteroatom bonds. | Atom and step economy, access to novel substitution patterns. | Could enable late-stage functionalization of the phenyl rings. |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially to rapidly build molecular complexity. | High efficiency, rapid access to complex structures. | Could offer novel and streamlined synthetic routes. |

Advanced Characterization Techniques for Supramolecular Structures

The propeller-like shape of this compound predisposes it to form intricate supramolecular assemblies. nih.govmdpi.com Understanding the nature and dynamics of these non-covalent structures is crucial for their application in areas like molecular recognition and self-healing materials. While traditional techniques like X-ray crystallography provide static snapshots of molecular packing, future research will increasingly rely on advanced characterization methods to probe the dynamic and hierarchical nature of these assemblies in solution and at interfaces.

Single-molecule spectroscopy, for instance, can reveal the photophysical properties of individual molecules within an assembly, providing insights into local environmental effects and conformational dynamics. nih.gov Techniques such as Förster Resonance Energy Transfer (FRET) at the single-molecule level can be employed to measure distances and conformational changes within supramolecular polymers formed from tetraphenylbenzene derivatives.

Cryogenic electron microscopy (cryo-EM) and scanning tunneling microscopy (STM) will be instrumental in visualizing the morphology of larger supramolecular structures with atomic or near-atomic resolution. uzh.ch STM can be particularly powerful for studying the two-dimensional self-assembly of these molecules on surfaces, which is relevant for applications in organic electronics. uzh.ch

The following table summarizes key advanced characterization techniques and their potential applications for studying the supramolecular structures of this compound.

| Technique | Information Gained | Relevance to this compound |

| Single-Molecule Spectroscopy | Photophysical properties of individual molecules, conformational dynamics. nih.gov | Understanding energy transfer and environmental effects in assemblies. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of large supramolecular structures in solution. | Visualizing the morphology of self-assembled nanofibers or vesicles. |

| Scanning Tunneling Microscopy (STM) | Imaging of molecular self-assembly on conductive surfaces with atomic resolution. uzh.ch | Investigating 2D packing and its influence on electronic properties for device applications. uzh.ch |

| Atomic Force Microscopy (AFM) | Topographical imaging and measurement of mechanical properties of supramolecular assemblies. | Characterizing the morphology and stiffness of self-assembled films. |

| Neutron Scattering (SANS/SAXS) | Information on the size, shape, and internal structure of aggregates in solution. | Determining the solution-state aggregation behavior and morphology. |

Computational Approaches for Predictive Materials Design

Computational chemistry is becoming an indispensable tool for predicting the properties and guiding the design of new materials. For a molecule as complex as this compound, computational methods can provide invaluable insights into its conformational landscape, electronic structure, and photophysical properties, which are often challenging to probe experimentally.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the molecule's geometry, vibrational frequencies, and electronic absorption and emission spectra. rsc.org This information is crucial for understanding its photophysical behavior and for designing derivatives with tailored optical properties. For instance, computational studies can predict how different substituents on the phenyl rings will affect the molecule's fluorescence quantum yield and emission wavelength. rsc.org

Molecular dynamics (MD) simulations will be essential for studying the self-assembly behavior of this compound and its derivatives. These simulations can model the formation of supramolecular polymers and other aggregates in different solvents, providing insights into the driving forces behind self-assembly and the resulting morphologies.

The following table outlines key computational methods and their applications in the predictive design of materials based on this compound.

| Computational Method | Predicted Properties | Application in Materials Design |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies. | Understanding conformational preferences and substituent effects. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited state properties. rsc.org | Predicting photophysical properties for applications in OLEDs and sensors. rsc.org |

| Molecular Dynamics (MD) Simulations | Self-assembly behavior, morphology of aggregates, diffusion coefficients. | Guiding the design of self-assembling materials with specific structures. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Understanding the nature of interactions within supramolecular assemblies. |

Synergistic Integration in Hybrid Material Systems

The incorporation of this compound into hybrid material systems offers a promising route to novel functionalities. By combining the unique properties of this organic molecule with those of inorganic materials, it is possible to create composites with enhanced mechanical, optical, or electronic properties. mdpi.com

One area of interest is the development of hybrid organic-inorganic nanoparticles. By functionalizing the surface of inorganic nanoparticles (e.g., silica, gold, or quantum dots) with this compound or its derivatives, it may be possible to control their dispersion in polymer matrices and introduce new functionalities, such as fluorescence or specific recognition capabilities. mdpi.com

Another exciting direction is the creation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) using tetraphenylbenzene-based linkers. The rigid and well-defined structure of this compound could be exploited to build porous materials with high surface areas and tailored pore environments for applications in gas storage, separation, and catalysis. The propeller-like shape of the building block could lead to the formation of frameworks with unique topologies and guest-hosting capabilities.

The table below highlights potential hybrid material systems incorporating this compound and their potential applications.

| Hybrid System | Description | Potential Applications |

| Polymer Nanocomposites | This compound dispersed in a polymer matrix. | Enhanced mechanical strength, improved thermal stability, fluorescent polymers. |

| Functionalized Nanoparticles | Inorganic nanoparticles coated with this compound derivatives. mdpi.com | Targeted drug delivery, bioimaging, sensors. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Crystalline materials built from metal ions or clusters coordinated to organic linkers derived from tetraphenylbenzene. | Gas storage and separation, catalysis, chemical sensing. |

| Covalent Organic Frameworks (COFs) | Porous crystalline polymers constructed from organic building blocks linked by covalent bonds. | Organic electronics, energy storage, catalysis. |

| Hybrid Perovskites | Incorporation of tetraphenylbenzene derivatives as organic cations in perovskite structures. | Stable and efficient solar cells, light-emitting diodes. |

Prospects for Tailoring Molecular Properties Through Topological Engineering

The concept of topological engineering, which involves the precise control of molecular connectivity and dimensionality, offers a powerful strategy for tailoring the properties of materials based on this compound. By strategically linking these molecular building blocks into different architectures, it is possible to manipulate their electronic and photophysical properties in predictable ways.

For example, the synthesis of one-dimensional (1D) and two-dimensional (2D) polymers based on this compound could lead to materials with interesting electronic band structures and charge transport properties. The propeller-like shape of the monomer unit could introduce a helical twist in 1D polymers, potentially leading to chiroptical properties.

Furthermore, the creation of interlocked molecular architectures, such as rotaxanes and catenanes, incorporating the tetraphenylbenzene motif, could lead to the development of molecular machines and switches. The steric bulk of the tetraphenylbenzene unit could be used to control the threading and dethreading of molecular rings, enabling stimuli-responsive behavior.

The table below outlines different topological architectures based on this compound and their potential impact on molecular properties.

| Topological Architecture | Description | Potential Impact on Properties |

| Linear Polymers | One-dimensional chains of covalently linked monomer units. | Anisotropic charge transport, chiroptical properties (if helical). |

| 2D Polymers/Nanosheets | Two-dimensional extended networks of monomer units. | Tunable electronic bandgap, high charge carrier mobility. |

| Dendrimers | Highly branched, tree-like macromolecules with a tetraphenylbenzene core. | Light-harvesting antennas, drug delivery vehicles. |

| Molecular Knots and Catenanes | Interlocked molecular rings and knotted structures. | Molecular switches, stimuli-responsive materials. |

| Supramolecular Polymers | Non-covalently linked chains of monomer units. walisongo.ac.id | Self-healing materials, injectable hydrogels. walisongo.ac.id |

Q & A

Q. What are the recommended synthetic routes for DMTPB, and how can reaction yields be optimized?

DMTPB is synthesized via condensation reactions of substituted aryl precursors. Key steps include:

- Friedel-Crafts alkylation or Ullmann coupling to introduce phenyl groups.

- Use of Lewis acid catalysts (e.g., AlCl₃) to enhance reactivity.

- Purification via column chromatography or recrystallization to remove byproducts like unreacted tetraphenyl derivatives. Yield optimization involves controlling temperature (80–120°C), stoichiometric ratios of methylating agents, and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing DMTPB and its derivatives?

- ¹H/¹³C NMR : Resolves methyl and phenyl group environments (e.g., aromatic protons at δ 6.8–7.2 ppm).

- X-ray crystallography : Confirms molecular geometry and steric crowding from phenyl substituents.

- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M]⁺ peak at m/z 534).

- UV-Vis spectroscopy : Monitors π-π* transitions in the aromatic core .

Q. How can competing byproducts during DMTPB synthesis be identified and minimized?

- Byproduct identification : Use HPLC or GC-MS to detect intermediates like 2,3,5,6-tetrafluorobenzene-1,4-dimethanol or incomplete methylated analogs.

- Minimization strategies : Adjust reaction time (12–24 hrs), use excess methylating agents, or employ phase-transfer catalysts to enhance selectivity .

Advanced Research Questions

Q. How can on-surface phenyl group migration reactions of DMTPB be monitored, and what substrates influence these reactions?

- Monitoring : Bond-resolved scanning tunneling microscopy (BR-STM) visualizes real-time phenyl migration on Au(111), Cu(111), and Ag(110) surfaces.

- Substrate effects : Au(111) promotes stepwise migration via radical intermediates, while Cu(111) accelerates rearomatization due to stronger metal-π interactions .

Q. What computational methods aid in understanding the radical-mediated mechanisms in DMTPB’s phenyl migration reactions?

- Density functional theory (DFT) : Models transition states and activation energies for radical attack and rearomatization steps.

- Non-covalent interaction (NCI) analysis : Maps steric repulsion between phenyl groups and substrate surfaces .

Q. How does isotopic labeling (e.g., deuterium) assist in mechanistic studies of DMTPB’s reactivity?

- Deuterated analogs (e.g., 2,3,5,6-tetradeuteriobenzene derivatives) enable tracking of hydrogen/deuterium exchange via ²H NMR or isotope-ratio mass spectrometry .

- Applications include elucidating proton transfer pathways in acid-catalyzed rearrangements .

Q. What role do radical intermediates play in the rearrangement of DMTPB on metal surfaces, and how can their formation be controlled?

- Radical initiation : Surface-mediated cleavage of C–H bonds generates aryl radicals, driving migration.

- Control methods : Substrate choice (e.g., Ag(110) vs. Au(111)) modulates radical stability. Introducing electron-withdrawing groups (e.g., –CF₃) suppresses radical formation .

Q. What are the challenges in achieving high regioselectivity during the synthesis of DMTPB derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。